Calcium chloride, monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

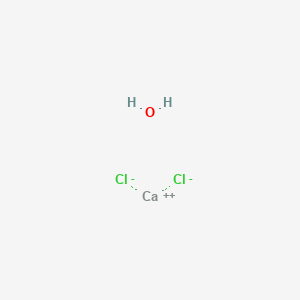

2D Structure

Properties

CAS No. |

13477-29-7 |

|---|---|

Molecular Formula |

CaCl2H2O |

Molecular Weight |

129.00 g/mol |

IUPAC Name |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

Canonical SMILES |

O.[Cl-].[Cl-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium Chloride Monohydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chloride (CaCl₂) is an inorganic salt with a wide range of applications in research, pharmaceuticals, and various industrial processes. In its monohydrate form (CaCl₂·H₂O), it exists as a white, crystalline solid. This technical guide provides a comprehensive overview of the chemical and physical properties of calcium chloride monohydrate, with a focus on its utility for laboratory and drug development applications. The information is presented to facilitate easy access and comparison of quantitative data, provide detailed experimental methodologies, and visualize key processes and pathways.

Core Chemical and Physical Properties

Calcium chloride monohydrate is primarily valued in research for its hygroscopic nature and as a source of calcium ions in solution.[1] Its properties are well-characterized, and key quantitative data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of Calcium Chloride Monohydrate

| Property | Value | Reference |

| Chemical Formula | CaCl₂·H₂O | [1] |

| Molar Mass | 128.999 g/mol | [1] |

| Appearance | White, crystalline solid | [1] |

| Melting Point | 260 °C (decomposes) | |

| Decomposition Temperature | 260 °C | |

| Density | 2.24 g/cm³ |

Table 2: Solubility of Calcium Chloride (Anhydrous basis for comparison)

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Water | 74.5 | 20 |

| Ethanol | 25.8 | 20 |

| Acetone | Insoluble | 20 |

Key Applications in Research and Drug Development

Calcium chloride monohydrate is a versatile reagent in various scientific disciplines:

-

Molecular Biology: It is a critical component in the preparation of chemically competent E. coli cells for transformation, a fundamental technique for gene cloning and protein expression.[1]

-

Biochemistry and Cell Culture: As a source of calcium ions (Ca²⁺), it is essential for numerous enzymatic reactions and plays a vital role in signal transduction pathways, cell membrane stability, and maintaining the functional integrity of nervous and muscular systems.[1]

-

Drug Delivery: It is used as a cross-linking agent in the preparation of drug delivery systems, such as calcium-alginate nanoparticles.[1]

-

Desiccant: Due to its hygroscopic nature, it is used to maintain anhydrous conditions in chemical reactions and for the storage of moisture-sensitive compounds.[2]

Experimental Protocols

Determination of Purity by EDTA Titration

This method determines the purity of calcium chloride by complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 g of calcium chloride monohydrate.

-

Dissolve the sample in a mixture of 100 mL of deionized water and 5 mL of dilute hydrochloric acid in a 250 mL beaker.[3]

-

Transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.[3]

-

-

Titration:

-

Pipette a 50 mL aliquot of the prepared solution into a suitable titration vessel.[3]

-

Add 100 mL of deionized water.[3]

-

Add 15 mL of 1 N sodium hydroxide (B78521) solution.[3]

-

Add approximately 300 mg of hydroxy naphthol blue indicator.[4]

-

Titrate with a standardized 0.05 M EDTA solution until the solution turns a deep blue color.[3][4]

-

-

Calculation:

-

The percentage of calcium chloride is calculated based on the volume of EDTA used and its molarity.

-

Caption: Workflow for determining the purity of calcium chloride monohydrate by EDTA titration.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of calcium chloride monohydrate by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated and the balance is tared.

-

Set the purge gas, typically nitrogen, to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[5]

-

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 5-10 mg) of calcium chloride monohydrate into a TGA pan (e.g., alumina (B75360) or platinum).[5]

-

-

Thermal Program:

-

Data Analysis:

-

The resulting TGA curve will show a step-wise mass loss corresponding to the loss of the water molecule.

-

The temperature at which this mass loss occurs provides information about the material's thermal stability.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in calcium chloride monohydrate as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Use an inert atmosphere, such as nitrogen, with a consistent purge rate.[9]

-

-

Sample Preparation:

-

Accurately weigh a small sample (typically 2-5 mg) of calcium chloride monohydrate into a DSC pan (e.g., aluminum).[10]

-

Seal the pan hermetically to prevent water loss before the thermal event.

-

-

Thermal Program:

-

A common procedure for hydrates involves a "heat-cool-heat" cycle to understand the material's behavior upon dehydration and potential rehydration.[11]

-

Heat the sample from ambient temperature to above its decomposition temperature (e.g., 280°C) at a controlled rate (e.g., 10 °C/min).[11]

-

Cool the sample back to a lower temperature.

-

Reheat the sample to observe any further transitions.

-

-

Data Analysis:

-

The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during the dehydration process. The peak area can be integrated to determine the enthalpy of the transition.

-

Hygroscopicity Testing

This gravimetric method quantifies the moisture absorption of calcium chloride monohydrate under controlled humidity and temperature.

Methodology:

-

Sample Preparation:

-

Exposure:

-

Place the sample in a humidity-controlled chamber at a specific relative humidity (RH) and temperature (e.g., 75% RH and 25°C).[12]

-

-

Measurement:

-

At predetermined time intervals (e.g., 1, 6, 24 hours), remove the sample and immediately weigh it to determine the mass of water absorbed.[12]

-

-

Data Analysis:

-

Calculate the percentage of weight gain over time to determine the rate and capacity of moisture absorption.

-

Role in Cellular Signaling

Calcium ions are ubiquitous second messengers in cellular signaling, and the addition of calcium chloride to cell culture media can influence these pathways.[13] One of the key pathways affected is the calcium-calcineurin signaling pathway.[2]

Caption: Simplified diagram of the Calcium-Calcineurin signaling pathway.

An increase in extracellular calcium can lead to an influx of Ca²⁺ into the cytoplasm, triggering a cascade of events.[13] This includes the activation of calmodulin, which in turn activates calcineurin, a phosphatase.[2] Calcineurin then dephosphorylates transcription factors like NFAT (Nuclear Factor of Activated T-cells), leading to their translocation to the nucleus and subsequent regulation of gene expression.[2] This pathway is crucial in processes such as immune response and development, and its modulation is a key area of interest in drug development.[2][14]

Application in Molecular Biology: Preparation of Competent Cells

A cornerstone technique in molecular biology is the transformation of E. coli, which is often achieved by making the cells "competent" to take up plasmid DNA using a cold calcium chloride solution.

Caption: Experimental workflow for the preparation of chemically competent E. coli using calcium chloride.

The protocol involves growing E. coli to a mid-log phase, followed by washing and incubation in a cold calcium chloride solution.[15][16][17] The Ca²⁺ ions are thought to neutralize the negative charges on both the bacterial cell membrane and the plasmid DNA, facilitating the binding of DNA to the cell surface.[18] A subsequent heat shock step creates a thermal imbalance that allows the plasmid DNA to enter the cell.[19]

Safety and Handling

Calcium chloride monohydrate is considered a hazardous substance and should be handled with appropriate safety precautions. It can cause serious eye irritation.[17] Ingestion may lead to gastrointestinal irritation.[20] It is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated area.[17][20] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this chemical.[17]

Conclusion

Calcium chloride monohydrate is a fundamental and versatile reagent in scientific research and drug development. Its well-defined chemical and physical properties, particularly its hygroscopicity and its role as a source of calcium ions, make it indispensable for a wide array of applications. This guide provides essential data, detailed experimental protocols, and visual representations of key processes to aid researchers in effectively utilizing this compound in their work.

References

- 1. 106.3.2.48 TM-48, Determination of the Purity of Calcium Chloride - Engineering Policy Guide [epg.modot.org]

- 2. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]

- 3. fao.org [fao.org]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. stemed.site [stemed.site]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 8. rsc.org [rsc.org]

- 9. nmt.edu [nmt.edu]

- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 11. s4science.at [s4science.at]

- 12. xrdchemical.com [xrdchemical.com]

- 13. Calcium signaling - Wikipedia [en.wikipedia.org]

- 14. Calcium-mediated signal transduction: biology, biochemistry, and therapy | Semantic Scholar [semanticscholar.org]

- 15. med.upenn.edu [med.upenn.edu]

- 16. zymoresearch.com [zymoresearch.com]

- 17. mcb.berkeley.edu [mcb.berkeley.edu]

- 18. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mybiosource.com [mybiosource.com]

- 20. Calcium Chloride Hygroscopic | Some Influencing Factors - Zibo Longorder [mingchuanpac.com]

A Technical Guide to Calcium Chloride Monohydrate for Researchers and Drug Development Professionals

An in-depth examination of the properties, experimental applications, and biological significance of Calcium Chloride Monohydrate.

This technical guide provides a comprehensive overview of calcium chloride monohydrate, a crucial reagent in various scientific and pharmaceutical applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, outlines key experimental protocols, and explores its role in fundamental biological processes.

Core Properties of Calcium Chloride Monohydrate

Calcium chloride monohydrate is an inorganic compound with the chemical formula CaCl₂·H₂O. It is a white, crystalline solid that is highly soluble in water.[1] This solubility and its ability to dissociate into calcium (Ca²⁺) and chloride (Cl⁻) ions are central to its utility in a wide range of applications.

| Property | Value | Reference |

| CAS Number | 22691-02-7 | [1][2] |

| Molecular Weight | 128.999 g/mol | [3] |

| Alternate Molecular Weight | 129.00 g/mol | [4] |

| Chemical Formula | CaCl₂·H₂O | [1] |

Applications in Drug Development and Research

Calcium chloride monohydrate is a versatile compound with numerous applications in the pharmaceutical industry and life sciences research. It serves as a stabilizer for pharmaceutical compounds, preventing decomposition during storage and transport.[5] In drug formulations, it is used to address calcium deficiencies and as a stabilizing agent. Furthermore, its hygroscopic nature makes it an effective desiccant for moisture control in the manufacturing and storage of medications.[6]

In a research context, calcium chloride is indispensable for preparing chemically competent E. coli cells for DNA transformation, a foundational technique in molecular biology.[1] The dissociated calcium ions also play a vital role as cofactors for enzymes and in cellular signal transduction pathways.[1] Additionally, it is utilized in protein crystallization to facilitate the formation of high-quality crystals for structural analysis.

Experimental Protocol: Preparation of Competent E. coli and Heat-Shock Transformation

A common and critical application of calcium chloride is in rendering Escherichia coli cells "competent" to take up foreign plasmid DNA. The positively charged calcium ions are thought to neutralize the negative charges on both the bacterial cell membrane's lipopolysaccharides and the DNA backbone, facilitating DNA binding to the cell surface. A subsequent heat shock creates a thermal imbalance that allows the DNA to enter the cell.[7]

Detailed Methodology

Preparation of Competent Cells:

-

Overnight Culture: Inoculate a single colony of E. coli into 3 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

-

Sub-culturing: The following day, inoculate 100 mL of fresh LB medium with 1 mL of the overnight culture in a 500 mL flask.

-

Growth Monitoring: Incubate the culture at 37°C with shaking for approximately 3 hours, monitoring the optical density at 600 nm (OD₆₀₀) until it reaches 0.35-0.4.[8]

-

Chilling and Harvesting: Chill the culture on ice for 10 minutes. Transfer the culture to sterile, ice-cold 50 mL polypropylene (B1209903) tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Washing: Decant the supernatant and gently resuspend the cell pellet in 10 mL of ice-cold 0.1 M CaCl₂.

-

Second Centrifugation: Centrifuge the suspension at 4,000 x g for 10 minutes at 4°C.

-

Final Resuspension: Decant the supernatant and resuspend the final pellet in 0.2 mL of ice-cold 0.1 M CaCl₂ for each 50 mL of the original culture. For long-term storage at -80°C, use a solution of 0.1 M CaCl₂ with 15% glycerol.

Heat-Shock Transformation:

-

DNA Addition: Transfer 50 µL of the competent cell suspension to a pre-chilled microcentrifuge tube. Add 1-5 µL of the plasmid DNA solution to the cells.

-

Incubation on Ice: Gently mix and incubate the cell-DNA mixture on ice for 20-30 minutes.[9][10]

-

Heat Shock: Transfer the tube to a 42°C water bath for exactly 45-60 seconds.[9]

-

Recovery on Ice: Immediately return the tube to ice for 1-2 minutes.

-

Outgrowth: Add 950 µL of pre-warmed SOC or LB medium to the tube and incubate at 37°C for 1 hour with gentle shaking. This allows the bacteria to recover and express the antibiotic resistance gene from the plasmid.

-

Plating: Plate 100-200 µL of the cell suspension onto selective agar (B569324) plates containing the appropriate antibiotic.

-

Incubation: Incubate the plates overnight at 37°C.

Experimental workflow for preparing and transforming competent E. coli.

Role in Cellular Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes. The precise regulation of intracellular calcium concentration is fundamental for normal cell function. Calcium chloride, as a source of Ca²⁺, is instrumental in studying these signaling pathways.

One of the most common pathways for increasing cytosolic calcium is the Phospholipase C (PLC) pathway.[11] This pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs), which in turn activate PLC.[12] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[11] This rise in intracellular Ca²⁺ can then activate a variety of downstream effectors, including calcium-binding proteins like calmodulin. The Ca²⁺-calmodulin complex can activate Ca²⁺/calmodulin-dependent protein kinases (CaMKs), which phosphorylate various substrates, leading to changes in gene expression, cell cycle progression, and other cellular responses.[12]

The Phospholipase C calcium signaling pathway.

References

- 1. Calcium Chloride Monohydrate|CaCl2·H2O|128.99 g/mol [benchchem.com]

- 2. Calcium chloride - Wikipedia [en.wikipedia.org]

- 3. Calcium chloride monohydrate [chemicalbook.com]

- 4. Calcium Chloride Monohydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Calcium chloride holds an irreplaceable position in the modern chemical industry - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 6. The Hidden Power of Calcium Chloride: Beyond De-Icing | Chemrich Global [chemrichgroup.com]

- 7. static.igem.org [static.igem.org]

- 8. Transformation of E. coli (calcium chloride method) [kuchem.kyoto-u.ac.jp]

- 9. CaCl2 Transformation of E. coli - Hancock Lab [cmdr.ubc.ca]

- 10. StarrLab - Preparation and transformation of chemically competent E. Coli using CaCl2 [sites.google.com]

- 11. Calcium signaling - Wikipedia [en.wikipedia.org]

- 12. Calcium signaling pathway | Abcam [abcam.com]

An In-depth Technical Guide to Calcium Chloride Monohydrate: Structure, Properties, and Experimental Considerations

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, formula, and physicochemical properties of calcium chloride monohydrate (CaCl₂·H₂O). It includes tabulated data for key properties, details on its formation, and generalized experimental protocols for its characterization, aimed at professionals in research and drug development.

Chemical Formula and Structure

Calcium chloride monohydrate is an inorganic salt, representing a hydrated form of calcium chloride. It consists of one mole of calcium chloride (CaCl₂) for every one mole of water (H₂O).

-

IUPAC Name: Calcium chloride hydrate[4]

-

Ionic Nature: In its crystalline lattice, the compound is composed of calcium cations (Ca²⁺) and chloride anions (Cl⁻), with water molecules incorporated into the structure. When dissolved in water, it readily dissociates into these ions.[1]

-

Crystal Structure: The crystal system for calcium chloride monohydrate is reported to be orthorhombic.[1] It is an intermediate in the dehydration pathway of higher hydrates, such as the dihydrate and hexahydrate.[1] The anhydrous form of calcium chloride also possesses an orthorhombic crystal structure (space group Pnnm).[5][6]

Physicochemical Properties

Calcium chloride monohydrate is a white, crystalline, and hygroscopic solid.[1][7] Its properties are often compared with other hydrated forms and the anhydrous salt. The following tables summarize key quantitative data.

Table 1: General and Physical Properties of Calcium Chloride Monohydrate

| Property | Value | Reference |

| Molecular Weight | 128.99 g/mol | [1][2] |

| CAS Number | 22691-02-7 | [1][7] |

| Appearance | White, crystalline, hygroscopic solid | [1][7] |

| Density | 2.24 g/cm³ | [7][8][9] |

| Decomposition Temperature | 260 °C (500 °F; 533 K) | [7][9][10] |

| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -1109 kJ/mol (solid) | [8][11] |

Table 2: Comparative Properties of Calcium Chloride Hydrates

| Compound | Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Melting/Decomposition Point (°C) |

| Anhydrous | CaCl₂ | 110.98 | 2.15 | 772-775 |

| Monohydrate | CaCl₂·H₂O | 128.99 | 2.24 | 260 (decomposes) |

| Dihydrate | CaCl₂·2H₂O | 147.01 | 1.85 | 175 (decomposes) |

| Tetrahydrate | CaCl₂·4H₂O | 183.05 | 1.83 | 45.5 (decomposes) |

| Hexahydrate | CaCl₂·6H₂O | 219.08 | 1.71 | 30 (decomposes) |

| (Data sourced from references[7][8][9][12][13][14]) |

Table 3: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 77 g / 100 g | 0 | [11] |

| Water | 249 g / 100 g | 100 | [11] |

| Ethanol | Soluble | 20 | [8][11] |

| Acetone | Insoluble | - | [11] |

Synthesis and Experimental Protocols

Calcium chloride monohydrate is typically produced through the controlled thermal dehydration of higher hydrates, such as calcium chloride dihydrate (CaCl₂·2H₂O) or hexahydrate (CaCl₂·6H₂O).[1] The process involves carefully heating the starting material to drive off a specific number of water molecules.

This protocol describes a general procedure for preparing the monohydrate from the dihydrate using thermal analysis, which also serves to characterize the material.

-

Sample Preparation: A known mass (e.g., 10-20 mg) of high-purity calcium chloride dihydrate is accurately weighed and placed into an alumina (B75360) or platinum crucible suitable for thermogravimetric analysis (TGA).

-

Instrumentation Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and remove evolved water vapor.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above the final decomposition of the monohydrate (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min).

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed. The dehydration of CaCl₂·2H₂O to CaCl₂·H₂O is observed as the first distinct mass loss step. The subsequent mass loss corresponds to the dehydration of the monohydrate to anhydrous CaCl₂. The temperature ranges for these transitions are identified from the data.

-

Synthesis: For bulk synthesis, the conditions identified by TGA can be scaled up. The dihydrate is heated in a controlled-temperature oven or furnace at a temperature just sufficient to form the monohydrate (e.g., ~175-200 °C) until a constant weight, corresponding to the theoretical mass of the monohydrate, is achieved.

Visualizations

The following diagrams, generated using DOT language, illustrate key relationships and processes relevant to the study of calcium chloride monohydrate.

Caption: Dehydration and hydration pathways of calcium chloride.

Caption: Experimental workflow for material characterization.

References

- 1. Calcium Chloride Monohydrate|CaCl2·H2O|128.99 g/mol [benchchem.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Calcium chloride monohydrate [m.chemicalbook.com]

- 4. Calcium chloride monohydrate | CaCl2H2O | CID 16211463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. study.com [study.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Calcium chloride - Wikipedia [en.wikipedia.org]

- 8. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. Calcium chloride | 10043-52-4 [chemicalbook.com]

- 10. Calcium Chloride | CaCl2 | CID 5284359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. calcium chloride monohydrate [chemister.ru]

- 12. 5.imimg.com [5.imimg.com]

- 13. Calcium chloride CAS#: 10043-52-4 [m.chemicalbook.com]

- 14. CaCl2 [hydro-land.com]

Solubility of calcium chloride monohydrate in water and ethanol

An In-depth Technical Guide on the Solubility of Calcium Chloride Monohydrate in Water and Ethanol (B145695)

Introduction

Calcium chloride (CaCl₂) is an inorganic salt with a wide range of applications in the pharmaceutical, food, and chemical industries. It is commonly encountered in various hydrated forms, with calcium chloride monohydrate (CaCl₂·H₂O) being one of them. Understanding the solubility of this compound in different solvents is critical for its application in drug formulation, chemical synthesis, and other research and development activities. This technical guide provides a comprehensive overview of the solubility of calcium chloride monohydrate in two common solvents: water and ethanol. The guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Solubility Data

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The following tables summarize the quantitative solubility data for calcium chloride in water and ethanol.

Solubility in Water

Calcium chloride monohydrate is highly soluble in water, and its solubility increases significantly with temperature. The dissolution process is exothermic, meaning it releases heat.

Table 1: Solubility of Calcium Chloride Monohydrate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 77[1] |

| 100 | 249[1] |

Solubility in Ethanol

Table 2: Solubility of Anhydrous Calcium Chloride in Ethanol

| Temperature (°C) | Solubility ( g/100 g Ethanol) |

| 0 | 18.3[2][3] |

| 20 | 25.8[2][3] |

| 40 | 35.3[2][3] |

| 70 | 56.2[2][3] |

Experimental Protocols

The following is a detailed methodology for determining the solubility of a salt like calcium chloride monohydrate in a given solvent. This protocol is a synthesis of established analytical gravimetric methods.[4][5]

Materials and Equipment

-

Calcium Chloride Monohydrate

-

Solvent (Distilled Water or Absolute Ethanol)

-

Jacketed Glass Reaction Vessel

-

Thermostatic Water Bath with Circulator

-

Magnetic Stirrer and Stir Bar

-

Calibrated Thermometer or Temperature Probe

-

Analytical Balance (readable to ±0.1 mg)

-

Thermostated Syringe with a filter attachment

-

Weighing bottles

-

Drying Oven

Experimental Procedure

-

Preparation: Add a known mass of the solvent to the jacketed glass vessel. The vessel is connected to the thermostatic bath to maintain a constant, precise temperature.

-

Saturation: Begin stirring the solvent and gradually add an excess amount of calcium chloride monohydrate to the vessel. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Allow the mixture to stir for an extended period (at least 3 hours) at the set temperature to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

-

Settling: Turn off the stirrer and allow the undissolved solid to settle for at least 30 minutes, leaving a clear saturated supernatant.[4]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a thermostated syringe to prevent crystallization upon cooling. The syringe should be fitted with a filter to avoid drawing up any solid particles.

-

Sample Weighing: Dispense the collected sample into a pre-weighed weighing bottle and record the total mass of the bottle and the solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven set to a temperature that will evaporate the solvent without decomposing the salt (e.g., 110-120°C). Heat until a constant mass is achieved, indicating all the solvent has been removed.

-

Final Weighing: After cooling the weighing bottle in a desiccator, weigh it again to determine the mass of the dry salt.

-

Calculation: The solubility is calculated as follows:

-

Mass of Solvent = (Mass of Bottle + Solution) - (Mass of Bottle + Dry Salt)

-

Mass of Dry Salt = (Mass of Bottle + Dry Salt) - Mass of Bottle

-

Solubility ( g/100 g solvent) = (Mass of Dry Salt / Mass of Solvent) * 100

-

This procedure should be repeated at various temperatures to construct a solubility curve.[6][7]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for experimentally determining the solubility of a salt.

Caption: Workflow for determining salt solubility.

Logical Relationship of Dissolution

The dissolution of an ionic compound like calcium chloride is governed by the principle of "like dissolves like". This diagram shows the interaction between the polar solvent molecules and the ions of the salt.

Caption: Solute-solvent interactions in dissolution.

References

- 1. calcium chloride monohydrate [chemister.ru]

- 2. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Calcium chloride - Wikipedia [en.wikipedia.org]

- 4. seniorchem.com [seniorchem.com]

- 5. researchgate.net [researchgate.net]

- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 7. Untitled [faculty.uml.edu]

The Hygroscopic Nature of Calcium Chloride Monohydrate: A Technical Guide for Laboratory Applications

Abstract: This technical guide provides an in-depth analysis of the hygroscopic properties of calcium chloride monohydrate (CaCl₂·H₂O) for researchers, scientists, and drug development professionals. It details the fundamental principles of its water absorption capabilities, presents quantitative data on its performance under various conditions, outlines experimental protocols for its characterization, and offers a logical workflow for its application as a desiccant in a laboratory setting.

Introduction

Calcium chloride is a salt of calcium and chlorine that exhibits strong hygroscopic and deliquescent properties, readily attracting and absorbing water molecules from the surrounding environment.[1] In its monohydrate form (CaCl₂·H₂O), it serves as an effective desiccant in laboratory and industrial settings.[2] Its ability to maintain a low-humidity environment is critical for the preservation of moisture-sensitive reagents, active pharmaceutical ingredients (APIs), and other materials.[3][4] This guide explores the core scientific principles governing the hygroscopic nature of calcium chloride monohydrate and provides practical information for its effective use in a research and development context.

Physicochemical Properties and Mechanism of Hygroscopicity

Calcium chloride's hygroscopicity is driven by the strong affinity of its ions for water molecules. The process of water absorption is a chemical reaction where the calcium chloride monohydrate is further hydrated.[5] This process is exothermic, releasing heat as it progresses.

When exposed to air, calcium chloride monohydrate will continue to absorb water until it forms a saturated solution, a phenomenon known as deliquescence.[1] The point at which this occurs is dependent on the ambient temperature and relative humidity (RH). The vapor pressure of the resulting salt solution is lower than that of the surrounding air, creating a driving force for moisture absorption until equilibrium is reached.[6]

Quantitative Analysis of Water Absorption

The efficiency of calcium chloride monohydrate as a desiccant is quantifiable by its water absorption capacity at different relative humidities and temperatures. The following tables summarize the water absorption capacity of calcium chloride at 25°C. The data is derived from the pounds of water absorbed per pound of anhydrous calcium chloride and has been recalculated for calcium chloride monohydrate (molecular weight: 129.01 g/mol ) from a starting purity of approximately 86% CaCl₂.

Table 1: Equilibrium Water Absorption of Calcium Chloride Monohydrate at 25°C

| Relative Humidity (%) | Final Solution (% CaCl₂) | Grams of Water Absorbed per Gram of CaCl₂·H₂O |

| 30 | 43.9 | 0.8 |

| 35 | 41.7 | 0.9 |

| 40 | 39.5 | 1.0 |

| 45 | 37.8 | 1.1 |

| 50 | 36.0 | 1.2 |

| 55 | 33.8 | 1.3 |

| 60 | 31.1 | 1.5 |

| 65 | 28.3 | 1.8 |

| 70 | 25.6 | 2.1 |

| 75 | 22.6 | 2.5 |

| 80 | 19.1 | 3.1 |

| 85 | 14.8 | 4.3 |

| 90 | 10.4 | 6.5 |

| 95 | 5.2 | 14.0 |

Data adapted from the CALCIUM CHLORIDE HANDBOOK by UNIVERS.[7] The grams of water absorbed per gram of CaCl₂·H₂O were calculated based on the provided data for anhydrous calcium chloride, adjusting for the initial water content of the monohydrate.

Experimental Protocols for Hygroscopicity Determination

The hygroscopic properties of calcium chloride monohydrate can be quantitatively assessed using several established laboratory methods. The two primary techniques are the gravimetric method using controlled humidity chambers and Dynamic Vapor Sorption (DVS) analysis.

Gravimetric Method

This method involves exposing a pre-weighed sample of calcium chloride monohydrate to a controlled relative humidity environment and measuring the mass change over time until equilibrium is reached.

Materials and Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Desiccator with a suitable desiccant (e.g., anhydrous calcium chloride, silica (B1680970) gel)

-

Controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a specific RH.

-

Weighing boats or vials

-

Calcium chloride monohydrate sample

-

Spatula

Procedure:

-

Sample Preparation: Dry the calcium chloride monohydrate sample to a constant weight in a desiccator containing a strong desiccant or in a vacuum oven at a suitable temperature to ensure a consistent starting hydration state.

-

Initial Weighing: Accurately weigh a specific amount of the dried sample (e.g., 1-2 grams) into a pre-weighed, dry weighing boat. Record the initial mass.

-

Exposure to Controlled Humidity: Place the weighing boat with the sample into a controlled humidity chamber set to the desired relative humidity and temperature (e.g., 25°C and 75% RH).

-

Periodic Weighing: At regular intervals (e.g., 1, 6, 12, 24 hours), remove the sample from the chamber and quickly weigh it on the analytical balance. Minimize exposure to ambient air during weighing.

-

Equilibrium Determination: Continue periodic weighing until the mass of the sample becomes constant (e.g., a change of less than 0.1% over a 24-hour period).

-

Data Calculation: Calculate the percentage of water absorbed using the following formula:

% Water Absorbed = [(Final Mass - Initial Mass) / Initial Mass] x 100

Dynamic Vapor Sorption (DVS) Analysis

DVS is a more sophisticated and automated method for determining the hygroscopic properties of a material. It measures the change in mass of a sample as it is exposed to a precisely controlled and varied stream of humidified gas.[8][9]

Instrumentation:

-

Dynamic Vapor Sorption Analyzer

Procedure:

-

Sample Loading: Place a small, accurately weighed amount of the calcium chloride monohydrate sample onto the DVS instrument's microbalance.

-

Drying Stage: The instrument will typically begin by drying the sample under a stream of dry nitrogen or air (0% RH) at a set temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.[10]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The instrument's software plots the change in mass as a function of relative humidity, generating sorption and desorption isotherms. This provides detailed information on the material's hygroscopicity, deliquescence point, and any hysteresis between the sorption and desorption processes.[8]

Logical Workflow for Desiccant Selection in a Laboratory Setting

The selection of an appropriate desiccant is a critical step in ensuring the stability and integrity of moisture-sensitive materials in the laboratory. The following workflow provides a systematic approach to choosing the right desiccant for a given application.[3][11][12]

Caption: Logical workflow for selecting a laboratory desiccant.

Safety, Handling, and Storage

Calcium chloride, particularly in its anhydrous and lower hydrate (B1144303) forms, is a strong desiccant and requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, gloves, and a lab coat when handling calcium chloride. In cases where dust may be generated, respiratory protection is recommended.

-

Handling: Avoid direct contact with skin and eyes, as it can cause irritation. Ingestion can lead to more severe health issues.

-

Storage: Store calcium chloride monohydrate in a tightly sealed container in a cool, dry, and well-ventilated area. This prevents premature absorption of atmospheric moisture, which would reduce its efficacy as a desiccant.

Conclusion

Calcium chloride monohydrate is a highly effective and versatile desiccant for a wide range of laboratory applications. Its strong hygroscopic and deliquescent properties make it an excellent choice for maintaining low-humidity environments. A thorough understanding of its water absorption characteristics, coupled with the use of standardized experimental protocols for its evaluation, enables researchers and drug development professionals to effectively utilize this compound for the protection of moisture-sensitive materials. The provided logical workflow for desiccant selection further aids in making informed decisions for specific laboratory needs. Proper safety and handling procedures are paramount to ensure its safe and effective use.

References

- 1. agmcontainer.com [agmcontainer.com]

- 2. flairpharma.com [flairpharma.com]

- 3. Selecting the Right Desiccant Bags for Laboratories [streampeak.com.sg]

- 4. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]

- 5. Calcium Chloride Hygroscopic | Some Influencing Factors - Zibo Longorder [mingchuanpac.com]

- 6. ingredi.com [ingredi.com]

- 7. osi-univers.org [osi-univers.org]

- 8. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 9. particletechlabs.com [particletechlabs.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. desiccantpak.com [desiccantpak.com]

- 12. wisedry.net [wisedry.net]

Difference between calcium chloride anhydrous, monohydrate, and dihydrate

An in-depth technical guide for researchers, scientists, and drug development professionals on the core differences between calcium chloride anhydrous, monohydrate, and dihydrate.

Introduction

Calcium chloride (CaCl₂) is an inorganic salt that is a versatile and widely used compound in various scientific and industrial applications, including the pharmaceutical sector.[1] It exists in several forms, primarily distinguished by the number of water molecules associated with its crystalline structure. The most common forms encountered in research and drug development are anhydrous (CaCl₂), monohydrate (CaCl₂·H₂O), and dihydrate (CaCl₂·2H₂O).[2][3] Understanding the distinct chemical and physical properties of these hydrates is critical for their proper selection, handling, and application in experimental and manufacturing processes.

The anhydrous form is characterized by its lack of water molecules and its strong affinity for moisture, making it a powerful desiccant.[4] The hydrated forms, such as the dihydrate and monohydrate, contain one or two water molecules within their crystal lattice, respectively, which influences their physical properties and handling characteristics.[3][5] This guide provides a detailed comparison of these three forms, focusing on their properties, applications, and the technical considerations relevant to a scientific audience.

Comparative Chemical and Physical Properties

The fundamental differences between anhydrous, monohydrate, and dihydrate calcium chloride stem from their varying degrees of hydration. These differences manifest in their molecular weight, physical appearance, hygroscopicity, and thermal properties. A summary of these key characteristics is presented below for easy comparison.

| Property | Calcium Chloride Anhydrous | Calcium Chloride Monohydrate | Calcium Chloride Dihydrate |

| Chemical Formula | CaCl₂[4] | CaCl₂·H₂O[6] | CaCl₂·2H₂O[7] |

| CAS Number | 10043-52-4[2] | 22691-02-7[2] | 10035-04-8[2] |

| Molecular Weight | 110.98 g/mol [2] | 128.99 g/mol [8] | 147.01 g/mol [7] |

| Appearance | White, hygroscopic powder, granules, or porous blocks.[2][9] | Colorless crystals.[8] | White, crystalline granules, flakes, or powder.[7][10] |

| Water Content (%) | 0%[5] | ~14% | ~24.5% (theoretically)[5] |

| Purity (Typical Assay) | 90–98% CaCl₂[11] | - | 74–80% CaCl₂[11] |

| Density | 2.15 g/cm³[2] | - | 1.85 g/cm³[2] |

| Melting Point | 772–775 °C[12] | Decomposes at 260 °C[2] | Decomposes at ~176 °C[7] |

| Boiling Point | >1600 °C[9] | Decomposes | Decomposes |

| Solubility in Water | Highly soluble (740 g/L at 20°C).[9] | Soluble (77 g/100g at 0°C).[8] | Highly soluble (97 g/100mL at 0°C).[10][13] |

| Hygroscopicity | Extremely hygroscopic and deliquescent.[4][9] | Hygroscopic.[14] | Highly hygroscopic and deliquescent.[7][15] |

| Heat of Solution | Highly exothermic (releases significant heat upon dissolution).[9][16] | - | Exothermic.[17] |

Hydration and Dehydration Pathways

The different hydrated states of calcium chloride are interconvertible through the addition or removal of water, a process that is typically driven by changes in temperature. The anhydrous form will readily absorb moisture from the atmosphere to form hydrates.[4] Conversely, heating the hydrated forms will cause them to lose water molecules in a stepwise manner until the anhydrous salt is obtained.[9]

Caption: Thermal dehydration and hydration pathways of calcium chloride hydrates.

Applications in Research and Drug Development

The choice between anhydrous, monohydrate, and dihydrate forms of calcium chloride depends on the specific requirements of the application, particularly the tolerance for water and the need for a potent drying agent versus a source of calcium ions.

-

Calcium Chloride Anhydrous :

-

Desiccant and Drying Agent : Its primary use in research is as a powerful desiccant.[4] It is commonly used in desiccators to maintain a dry atmosphere for storing moisture-sensitive compounds and in drying tubes to protect reactions from atmospheric moisture.[18][19]

-

Solvent Drying : It is used to remove dissolved water from organic solvents.

-

Chemical Synthesis : In reactions where the presence of water must be strictly avoided, the anhydrous form is the required choice.[19]

-

-

Calcium Chloride Dihydrate :

-

Pharmaceutical Formulations : This is the most common form used in pharmaceutical preparations.[15][20] It serves as a source of calcium ions in intravenous (IV) solutions to treat hypocalcemia and as an electrolyte replenisher.[20][21]

-

Drug Stability : Its hygroscopic nature is utilized to protect moisture-sensitive active pharmaceutical ingredients (APIs) and finished drug products from degradation during storage and transport.[20][22]

-

Biochemical Applications : In molecular biology and biochemistry, it is used as a source of calcium ions and as a coagulating agent in protein precipitation procedures.[7]

-

-

Calcium Chloride Monohydrate :

-

Intermediate Applications : The monohydrate can be used in applications where the stringency of anhydrous conditions is not required, but a lower water content than the dihydrate is beneficial.[14]

-

Component in Competent Cells : It is a critical component in the preparation of chemically competent E. coli for DNA transformation in molecular biology.[14]

-

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of all forms of calcium chloride, given their hygroscopic nature.

-

Anhydrous Calcium Chloride : Due to its extreme affinity for water, it must be stored in tightly sealed, air-tight containers to prevent absorption of atmospheric moisture, which can lead to clumping and reduced efficacy.[23][24]

-

Monohydrate and Dihydrate Calcium Chloride : While still hygroscopic, these forms are slightly more stable in air than the anhydrous version.[5][11] However, they should also be kept in tightly closed containers in a cool, dry, and well-ventilated area to prevent deliquescence, where the solid absorbs enough moisture to form a liquid brine.[16][25][26]

For all forms, personal protective equipment (PPE), including gloves and safety glasses, should be worn, as calcium chloride can cause skin and eye irritation.[17][27] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[25]

Experimental Protocols

Determination of Water Content by Loss on Drying

A common method to quantify the water of hydration in calcium chloride hydrates is by measuring the mass loss upon heating (Loss on Drying).

Methodology:

-

Preparation : Preheat a clean, dry weighing dish and crucible to a constant weight at the specified drying temperature (e.g., 200°C).

-

Sample Weighing : Accurately weigh approximately 1-2 g of the calcium chloride hydrate (B1144303) sample into the pre-weighed dish.

-

Drying : Place the dish containing the sample in a calibrated drying oven set to a temperature sufficient to drive off the water of hydration (e.g., 200°C for the dihydrate).

-

Heating to Constant Weight : Heat the sample for a predetermined period (e.g., 2-4 hours). After this period, transfer the dish to a desiccator to cool to room temperature.

-

Final Weighing : Once cooled, reweigh the dish and sample.

-

Calculation : The percentage of water is calculated using the following formula:

% Water = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100

Caption: Workflow for determining water content by the Loss on Drying method.

Conclusion

The primary distinction between calcium chloride anhydrous, monohydrate, and dihydrate lies in their water content, which significantly influences their physical properties, stability, and suitability for different applications. Anhydrous calcium chloride is an exceptionally strong drying agent, ideal for moisture-sensitive environments.[3][19] In contrast, calcium chloride dihydrate is the preferred form for pharmaceutical formulations where it primarily acts as a stable source of calcium ions.[15][20] The selection of the appropriate form is a critical decision in experimental design and drug development, directly impacting the outcome, stability, and efficacy of the final product. A thorough understanding of their characteristics ensures optimal performance and safety in a laboratory or manufacturing setting.

References

- 1. Calcium Chloride (CaCl2): Structure, Preparation, Uses & Properties [vedantu.com]

- 2. Calcium chloride - Wikipedia [en.wikipedia.org]

- 3. Calcium Chloride Anhydrous VS Dihydrate! What is The Difference? - Zibo Longorder [mingchuanpac.com]

- 4. News - What is Anhydrous Calcium Chloride? [yuncangchemical.com]

- 5. What Are The Differences Between Dihydrate And Anhydrous Calcium Chloride? | Weifang Bell Chemical Co., Ltd [calciumchloride.com.cn]

- 6. Calcium chloride monohydrate | CaCl2H2O | CID 16211463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 8. calcium chloride monohydrate [chemister.ru]

- 9. News - Physical properties and uses of calcium chloride - EVERBRIGHT [cnchemist.com]

- 10. Calcium chloride dihydrate | 10035-04-8 [chemicalbook.com]

- 11. What Are The Differences Between Dihydrate And Anhydrous Calcium Chloride? [wftpchemical.com]

- 12. Calcium Chloride: Anhydrous vs. Dihydrate - Key Differences | Fondland [flchemicals.com]

- 13. Calcium chloride | 10043-52-4 [chemicalbook.com]

- 14. Calcium Chloride Monohydrate|CaCl2·H2O|128.99 g/mol [benchchem.com]

- 15. annexechem.com [annexechem.com]

- 16. ingredi.com [ingredi.com]

- 17. Calcium Chloride Dihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. annexechem.com [annexechem.com]

- 19. menjiechem.com [menjiechem.com]

- 20. nbinno.com [nbinno.com]

- 21. What is Calcium Chloride Hydrate used for? [synapse.patsnap.com]

- 22. allanchem.com [allanchem.com]

- 23. crecompany.com [crecompany.com]

- 24. How to store calcium chloride?-Shandong Panda Chemical [pdchemical.com]

- 25. rcilabscan.com [rcilabscan.com]

- 26. technopharmchem.com [technopharmchem.com]

- 27. chemicalsafety.com [chemicalsafety.com]

Role of calcium ions in biological systems and research

An In-depth Technical Guide to the Role of Calcium Ions in Biological Systems and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Second Messenger

Calcium ions (Ca²⁺) are universal and versatile second messengers that are fundamental to a vast array of cellular processes.[1][2] Cells maintain a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations at rest kept exceptionally low (around 100 nM), approximately 20,000- to 100,000-fold lower than the extracellular environment.[1] This gradient is crucial, as transient, localized increases in intracellular Ca²⁺, often referred to as "calcium signals," are used to communicate and drive a multitude of cellular responses.[1][3] These signals regulate everything from short-term events like muscle contraction and neurotransmitter release to long-term changes in gene transcription and cell proliferation.[1][4][5] The ability of Ca²⁺ to orchestrate such a wide range of functions stems from its interaction with a diverse toolkit of channels, pumps, and calcium-binding proteins that decode the spatial and temporal dynamics of the calcium signal.[4]

Regulation of Intracellular Calcium Homeostasis

The precise control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount for cellular function. This regulation is achieved by a sophisticated system of channels, pumps, and buffers that control the influx, efflux, and sequestration of Ca²⁺ ions.

-

Influx Mechanisms : Calcium enters the cytosol from the extracellular space through various plasma membrane ion channels, including voltage-gated calcium channels, ligand-gated channels, and store-operated calcium channels (SOCs).[6]

-

Intracellular Release : The primary intracellular store of Ca²⁺ is the endoplasmic reticulum (ER) or, in muscle cells, the sarcoplasmic reticulum (SR).[1][3] Ca²⁺ is released from these stores through two main types of channels: Inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and Ryanodine (B192298) receptors (RyRs).[7]

-

Efflux and Sequestration : To terminate the signal and restore the resting low [Ca²⁺]i, ions are actively transported out of the cytosol. Plasma membrane Ca²⁺-ATPases (PMCAs) and the Sodium-Calcium Exchanger (NCX) pump Ca²⁺ out of the cell. The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump sequesters Ca²⁺ back into the ER/SR.[4][8]

// Nodes for channels and pumps VGCC [label="Voltage-Gated\nCa²⁺ Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LGCC [label="Ligand-Gated\nCa²⁺ Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOCE [label="Store-Operated\nCa²⁺ Entry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PMCA [label="PMCA Pump", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NCX [label="NCX Exchanger", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SERCA [label="SERCA Pump", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3R [label="IP₃ Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; RyR [label="Ryanodine\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing Ca2+ flow Extracellular_Ca -> VGCC [style=invis]; VGCC -> Cytosol_Ca [label="Influx", dir=back, color="#4285F4", fontcolor="#4285F4"]; Extracellular_Ca -> LGCC [style=invis]; LGCC -> Cytosol_Ca [label="Influx", dir=back, color="#4285F4", fontcolor="#4285F4"]; Extracellular_Ca -> SOCE [style=invis]; SOCE -> Cytosol_Ca [label="Influx", dir=back, color="#4285F4", fontcolor="#4285F4"];

Cytosol_Ca -> PMCA [label="Efflux", color="#EA4335", fontcolor="#EA4335"]; PMCA -> Extracellular_Ca [style=invis]; Cytosol_Ca -> NCX [label="Efflux", color="#EA4335", fontcolor="#EA4335"]; NCX -> Extracellular_Ca [style=invis];

Cytosol_Ca -> SERCA [label="Sequestration", color="#EA4335", fontcolor="#EA4335"]; SERCA -> ER_Ca [style=invis];

ER_Ca -> IP3R [style=invis]; IP3R -> Cytosol_Ca [label="Release", dir=back, color="#34A853", fontcolor="#34A853"]; ER_Ca -> RyR [style=invis]; RyR -> Cytosol_Ca [label="Release", dir=back, color="#34A853", fontcolor="#34A853"]; }

Caption: Core components of the cellular calcium signaling toolkit.

Table 1: Typical Calcium Ion Concentrations

| Location | Concentration | Fold Difference (vs. Resting Cytosol) |

| Extracellular Space | ~1-2 mM | ~10,000 - 20,000x |

| Cytosol (Resting) | ~100 nM | 1x |

| Cytosol (Stimulated) | > 1 µM | > 10x |

| Endoplasmic/Sarcoplasmic Reticulum | 100 - 800 µM | ~1,000 - 8,000x |

Key Calcium Signaling Pathways

The Phospholipase C (PLC) Pathway

A predominant mechanism for generating intracellular Ca²⁺ signals is the phospholipase C (PLC) pathway.[5] This pathway is commonly initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface.[5]

-

Receptor Activation : An extracellular ligand (e.g., hormone, neurotransmitter) binds to and activates a cell surface receptor.

-

PLC Activation : The activated receptor, often via a G-protein (Gq), stimulates the enzyme phospholipase C (PLC).

-

PIP₂ Hydrolysis : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

-

IP₃-Mediated Ca²⁺ Release : IP₃ diffuses through the cytosol and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel on the ER membrane.

-

Cytosolic Ca²⁺ Increase : The binding of IP₃ opens the IP₃R channel, causing a rapid release of Ca²⁺ from the ER into the cytosol, thus generating a calcium signal.[1]

// Nodes Ligand [label="Hormone/\nNeurotransmitter", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR/RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; IP3R [label="IP₃ Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Release [label="Ca²⁺ Release", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response [label="Downstream\nCellular Response", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> GPCR [label="1. Binds"]; GPCR -> Gq [label="2. Activates"]; Gq -> PLC [label="3. Activates"]; PLC -> PIP2 [label="4. Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> IP3R [label="5. Binds"]; ER -> IP3R [style=invis]; IP3R -> Ca_Release [label="6. Opens"]; Ca_Release -> Response [label="7. Triggers"]; }

Caption: The Phospholipase C (PLC) / IP₃ signaling cascade.

Role of Calcium in Major Physiological Processes

Neurotransmission

Calcium ions are indispensable for chemical neurotransmission at the synapse.[9] The arrival of an action potential at the presynaptic nerve terminal triggers the opening of voltage-gated calcium channels.[9][10] The subsequent influx of Ca²⁺ into the terminal is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, a process known as exocytosis.[9] This fusion releases neurotransmitters into the synaptic cleft, which then bind to receptors on the postsynaptic neuron, propagating the signal.[9] Without this Ca²⁺ influx, neurotransmitter release would not occur, effectively silencing communication between neurons.[9]

// Nodes AP [label="1. Action Potential\nArrives", fillcolor="#FBBC05", fontcolor="#202124"]; Depol [label="2. Membrane\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; VGCC [label="3. Voltage-Gated\nCa²⁺ Channels Open", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="4. Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vesicle [label="Synaptic Vesicle\n(contains Neurotransmitters)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fusion [label="5. Vesicle Fusion\n(Exocytosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Release [label="6. Neurotransmitter\nRelease into Synapse", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges AP -> Depol; Depol -> VGCC; VGCC -> Ca_Influx; Ca_Influx -> Vesicle [label="Triggers"]; Vesicle -> Fusion; Fusion -> Release; }

Caption: Calcium-dependent neurotransmitter release at the synapse.

Muscle Contraction

In all muscle types, an increase in cytosolic Ca²⁺ is the fundamental trigger for contraction.[11]

-

Striated Muscle (Skeletal and Cardiac) : An action potential propagates along the muscle cell membrane (sarcolemma) and into transverse tubules (T-tubules). This depolarization activates L-type calcium channels, which in turn trigger the opening of ryanodine receptors (RyRs) on the sarcoplasmic reticulum, leading to a massive release of Ca²⁺.[12] The released Ca²⁺ binds to the protein troponin C, causing a conformational change in the troponin-tropomyosin complex.[11] This change exposes myosin-binding sites on the actin filaments, allowing cross-bridges to form and the muscle to contract.[11][12] Relaxation occurs when Ca²⁺ is pumped back into the SR by the SERCA pump.[12]

-

Smooth Muscle : The mechanism differs slightly. Ca²⁺ influx or release from the SR leads to Ca²⁺ binding to a different protein called calmodulin (CaM).[11] The Ca²⁺-CaM complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, enabling myosin to bind to actin and cause contraction.[11]

Calcium-Binding Proteins: Effectors of the Signal

Calcium ions exert their effects by binding to and modulating the activity of a wide variety of intracellular calcium-binding proteins (CaBPs).[13] These proteins act as sensors that decode the calcium signal into a specific cellular response.

Table 2: Key Calcium-Binding Proteins and Their Functions

| Protein | Family/Motif | Key Function(s) | Dissociation Constant (Kd) for Ca²⁺ |

| Calmodulin (CaM) | EF-hand | Ubiquitous sensor; activates kinases (e.g., CaMKII), phosphatases (e.g., calcineurin), and ion channels.[14][15] | ~1-10 µM |

| Troponin C (TnC) | EF-hand | Triggers contraction in striated muscle by regulating the troponin-tropomyosin complex.[15][16] | ~0.1-1 µM |

| Calbindin | EF-hand | Cytosolic Ca²⁺ buffer; involved in calcium transport and maintaining low [Ca²⁺]i.[13][15] | ~0.1-0.5 µM |

| Calretinin | EF-hand | Primarily a Ca²⁺ buffer in neurons, involved in signaling.[13][14] | ~0.5 µM |

| Synaptotagmin | C2 domain | The primary Ca²⁺ sensor for fast neurotransmitter release.[17][18] | ~1-10 µM |

| Annexins | Annexin repeat | Mediate Ca²⁺-dependent binding to phospholipids (B1166683) and membranes, involved in trafficking and cytoskeletal organization.[13] | Varies (µM to mM range) |

Experimental Methodologies to Study Calcium Signaling

A variety of techniques have been developed to measure and manipulate intracellular calcium, providing critical insights into its physiological roles.[19][20]

Measuring Intracellular Calcium: Fluorescent Indicators

Calcium imaging is a widely used technique that employs fluorescent dyes or genetically encoded proteins to visualize changes in [Ca²⁺]i.[21][22]

-

Chemical Indicators : These are small molecules that are loaded into cells. Fura-2 is a popular ratiometric indicator. Its excitation maximum shifts from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while its emission remains constant at ~510 nm.[23][24] The ratio of fluorescence emitted upon excitation at these two wavelengths provides a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration.[23][25]

-

Genetically Encoded Calcium Indicators (GECIs) : These are proteins, such as the GCaMP series, that are genetically introduced into cells or organisms.[26] They consist of a fluorescent protein fused with calmodulin and a peptide, which fluoresce upon binding Ca²⁺.[22]

Experimental Protocol: Ratiometric Ca²⁺ Imaging with Fura-2 AM

This protocol outlines the general steps for measuring [Ca²⁺]i in adherent cells using the cell-permeant acetoxymethyl (AM) ester of Fura-2.

1. Reagent Preparation:

- Loading Buffer : Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to a pH of 7.2-7.4.

- Fura-2 AM Stock Solution : Dissolve Fura-2 AM powder in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated at -20°C in small aliquots.

- Working Loading Solution : Dilute the Fura-2 AM stock solution into the Loading Buffer to a final concentration of 1-5 µM. To aid in solubilization and prevent dye extrusion, 0.02% Pluronic F-127 and 2.5 mM probenecid (B1678239) can be included.

2. Cell Preparation and Dye Loading:

- Plate adherent cells on glass coverslips or in imaging-compatible microplates 24-48 hours prior to the experiment.

- Wash the cells twice with warm Loading Buffer.

- Incubate the cells with the working Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[27][28]

- Wash the cells twice with Loading Buffer to remove extracellular dye.

- Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 inside the cells.[23][28]

3. Calcium Imaging:

- Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera (sCMOS or CCD).[27]

- Continuously perfuse the cells with Loading Buffer to measure resting Ca²⁺ levels.

- Acquire pairs of images by alternating excitation between 340 nm and 380 nm. The acquisition interval can range from seconds to minutes depending on the expected dynamics.

- To stimulate the cells, switch the perfusion to a buffer containing the agonist of interest (e.g., a neurotransmitter, growth factor, or a high potassium solution to induce depolarization).[23]

4. Data Analysis:

- Define regions of interest (ROIs) over individual cells.

- For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).

- The change in this ratio over time reflects the change in intracellular calcium concentration. Absolute concentrations can be calculated using the Grynkiewicz equation after performing a calibration procedure with solutions of known Ca²⁺ concentrations.[28]

// Nodes A1 [label="1. Plate Cells on\nGlass Coverslip", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="2. Prepare Fura-2 AM\nLoading Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="3. Incubate Cells with Dye\n(30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; A4 [label="4. Wash and De-esterify\n(30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; B1 [label="5. Mount on Microscope\nand Perfuse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B2 [label="6. Excite at 340nm & 380nm\n(alternating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B3 [label="7. Collect Emission\nat 510nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B4 [label="8. Add Stimulus\n(e.g., agonist)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="9. Calculate F340/F380 Ratio\nfor each ROI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="10. Plot Ratio vs. Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A1 -> A3; A2 -> A3; A3 -> A4 -> B1 -> B2 -> B3; B3 -> C1; B1 -> B4 -> B2 [style=dashed]; C1 -> C2; }

Caption: Experimental workflow for Fura-2 ratiometric calcium imaging.

Manipulating Intracellular Calcium: Ionophores and Chelators

-

Calcium Ionophores (e.g., Ionomycin, A23187) : These are lipid-soluble molecules that transport Ca²⁺ across biological membranes, artificially increasing [Ca²⁺]i.[29][30] They are widely used to bypass receptor-mediated signaling and directly activate downstream Ca²⁺-dependent processes. Their mechanism involves not only transporting extracellular Ca²⁺ but also mobilizing it from intracellular stores.[29][31]

-

Calcium Chelators (e.g., BAPTA) : Chelators are molecules that bind to Ca²⁺ with high affinity, effectively acting as a buffer or "sponge" to prevent rises in free [Ca²⁺]i. They are used experimentally to determine if a cellular process is Ca²⁺-dependent.

Calcium Dysregulation in Disease and as a Therapeutic Target

Given the central role of Ca²⁺ signaling in cellular function, it is not surprising that its dysregulation is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[5][32]

In cancer, for example, altered expression or activity of calcium channels and pumps can contribute to hallmarks such as increased proliferation, migration, and resistance to therapy.[32][33] This has led to significant interest in targeting the "Ca²⁺ signaling toolkit" for therapeutic intervention.[33][34] Modulators of specific calcium channels, pumps, or signaling pathways are being investigated as potential anti-cancer agents, either alone or in combination with existing therapies to overcome drug resistance.[32][35]

Conclusion

Calcium is a remarkably versatile signaling molecule that lies at the heart of cellular control. The intricate regulation of its concentration, decoded by a host of specialized proteins, enables the precise orchestration of a vast number of physiological processes. For researchers and drug development professionals, understanding the nuances of the calcium signaling network is critical. The methodologies developed to probe and manipulate these pathways provide powerful tools to dissect cellular function, identify pathological mechanisms, and discover novel therapeutic targets to address a wide range of human diseases.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Calcium Signaling → Term [esg.sustainability-directory.com]

- 4. Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]

- 7. Calcium Ion as a Second Messenger With Special Reference to Excitation-Contraction Coupling [jstage.jst.go.jp]

- 8. Ca2+-Dependent Regulations and Signaling in Skeletal Muscle: From Electro-Mechanical Coupling to Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tutorchase.com [tutorchase.com]

- 10. What role does calcium play in neurotransmitter release? | AAT Bioquest [aatbio.com]

- 11. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jackwestin.com [jackwestin.com]

- 13. Calcium-binding proteins: basic concepts and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium-binding protein - Wikipedia [en.wikipedia.org]

- 15. Calcium-binding Proteins and Related Molecules - Creative BioMart [creativebiomart.net]

- 16. Structure and function of calcium-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium’s Vital Role in Neurotransmission [brainfacts.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Calcium imaging - Wikipedia [en.wikipedia.org]

- 23. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 24. moleculardevices.com [moleculardevices.com]

- 25. ionbiosciences.com [ionbiosciences.com]

- 26. tandfonline.com [tandfonline.com]

- 27. brainvta.tech [brainvta.tech]

- 28. moodle2.units.it [moodle2.units.it]

- 29. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. agscientific.com [agscientific.com]

- 31. researchgate.net [researchgate.net]

- 32. Calcium signaling: A therapeutic target to overcome resistance to therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. Calcium signaling and the therapeutic targeting of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

A Comprehensive Safety Guide to Calcium Chloride Monohydrate for Laboratory Professionals

An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Use of Calcium Chloride Monohydrate.

This technical guide provides a comprehensive overview of the safety data for calcium chloride monohydrate (CaCl₂·H₂O), a commonly used reagent in laboratory settings. Adherence to strict safety protocols is crucial when handling this compound to mitigate potential hazards. This document outlines the physical and chemical properties, toxicological data, handling and storage procedures, and emergency response measures associated with calcium chloride monohydrate.

Core Safety and Physical Data

Calcium chloride monohydrate is a white, crystalline solid that is highly soluble in water.[1] Its hygroscopic nature means it readily absorbs moisture from the air.[1][2] The dissolution of calcium chloride in water is an exothermic process, releasing a significant amount of heat.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of calcium chloride and its various hydrated forms is presented below for easy reference and comparison.

| Property | Calcium Chloride Monohydrate | Calcium Chloride (Anhydrous) |

| Molecular Formula | CaCl₂·H₂O[1][4] | CaCl₂[3] |

| Molecular Weight | 129.00 g/mol [1][4] | 110.98 g/mol [5] |

| Appearance | White crystalline solid[1] | White hygroscopic powder[3] |

| Odor | Odorless[3] | Odorless[3][6] |

| Density | 2.24 g/cm³[3] | 2.15 g/cm³[3] |

| Melting Point | 260 °C (decomposes)[3][5] | 772–775 °C[3] |

| Boiling Point | Not applicable (decomposes) | > 1600 °C[6] |

| Solubility in Water | Highly soluble | Highly soluble[3] |

Toxicological Data

Understanding the toxicological profile of calcium chloride monohydrate is essential for risk assessment in a laboratory setting. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[7]

| Route of Exposure | Endpoint | Value | Species | Reference |

| Oral | LD50 | 2301 mg/kg bw | Rat | [8] |

| Oral | LD50 | 2120 - 3798 mg/kg bw (male) | Rat | [9] |

| Oral | LD50 | 2361 - 4179 mg/kg bw (female) | Rat | [9] |

| Oral | LD50 | 1940 - 2045 mg/kg bw | Mouse | [9] |

| Dermal | LD50 | > 5000 mg/kg bw | Rabbit | [8][9] |

Hazard Identification and Control

The primary hazards associated with calcium chloride monohydrate are its potential to cause serious eye irritation, skin irritation, and harm if swallowed.[7][10] Its hygroscopic nature can lead to desiccation of moist skin, causing irritation.[3] Ingestion of the solid or concentrated solutions can result in gastrointestinal irritation or ulceration due to its exothermic reaction with water.[3]

Caption: Hazard Identification and Control Workflow for Calcium Chloride Monohydrate.

Experimental Protocols for Safe Handling

While specific experimental protocols will vary based on the application, the following general procedures should be followed to ensure the safe handling of calcium chloride monohydrate in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling calcium chloride monohydrate, appropriate PPE must be worn. This includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[6][7]

-

Hand Protection: Wear protective gloves, such as nitrile or neoprene, to prevent skin contact.[11][7][8]

-

Protective Clothing: A lab coat or synthetic apron should be worn to protect against spills.[11][7]

Handling and Storage Procedures

-

Ventilation: Handle calcium chloride monohydrate in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[6][8][12]

-

Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.

-

Dissolving: When preparing solutions, always add calcium chloride monohydrate slowly to cool water with constant stirring to dissipate the heat generated.[13] Never add water to the solid, as this can cause boiling and splashing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][13] The hygroscopic nature of the compound requires protection from atmospheric moisture.[13]

Spill and Waste Disposal

In the event of a spill:

-

Clear the area of all unprotected personnel.[10]

-

Wear appropriate PPE.

-

Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[11][10]

-

Place the collected material in a properly labeled, sealed container for disposal.[11][10]

-

Wash the spill area with water.[11]

Dispose of calcium chloride monohydrate waste in accordance with local, state, and federal regulations. Do not pour it down the drain, as it can be harmful to aquatic life.[7]

Emergency Response and First Aid

A clear understanding of first aid procedures is critical in the event of accidental exposure.

Caption: First Aid Response Workflow for Calcium Chloride Monohydrate Exposure.

First Aid Measures

-

Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7][8]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[7][10]

-

Eye Contact: If the substance enters the eyes, immediately rinse cautiously with water for several minutes.[11][13] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11][7]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7][8] Seek immediate medical attention.[7]

This guide is intended to provide essential safety information for laboratory personnel working with calcium chloride monohydrate. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution and preparedness.

References

- 1. Buy Calcium chloride monohydrate (EVT-316246) | 22691-02-7 [evitachem.com]

- 2. Calcium Chloride Monohydrate|CaCl2·H2O|128.99 g/mol [benchchem.com]

- 3. Calcium chloride - Wikipedia [en.wikipedia.org]

- 4. Calcium chloride monohydrate | CaCl2H2O | CID 16211463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium Chloride | CaCl2 | CID 5284359 - PubChem [pubchem.ncbi.nlm.nih.gov]